

Controlling the degree of crosslinking in urethane acrylates

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Compound of Interest

Compound Name: Urethane acrylate

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Technical Support Center: Urethane Acrylates

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the degree of crosslinking in **urethane acrylate** systems.

Troubleshooting Guide

This section addresses specific issues that may arise during the polymerization of **urethane acrylates**, leading to inadequate crosslinking and suboptimal material properties.

Issue 1: The cured urethane acrylate film is tacky or sticky on the surface.

Question: Why is my **urethane acrylate** film still tacky after UV curing, and how can I resolve this?

Answer: A tacky or sticky surface is a common sign of incomplete surface cure, often caused by oxygen inhibition.^[1] Atmospheric oxygen can interact with free radicals, forming less reactive peroxy radicals that hinder the polymerization process at the surface.^[1]

Troubleshooting Steps:

- **Increase UV Intensity:** Higher UV intensity can generate free radicals more rapidly, overcoming the inhibitory effect of oxygen.[2] Ensure your UV lamp is functioning correctly and its energy output meets the requirements of your photoinitiator.[2][3]
- **Optimize Photoinitiator Concentration:** The concentration of the photoinitiator is crucial. While a higher concentration can lead to a faster cure, an excessive amount can cause light-shielding effects, where the surface absorbs too much UV radiation, preventing deeper curing.[4][5] Conversely, insufficient initiator will not generate enough radicals to overcome oxygen inhibition.[6]
- **Use a Nitrogen Atmosphere:** Curing in an inert nitrogen atmosphere displaces oxygen, effectively eliminating oxygen inhibition.[1]
- **Formulation Adjustments:**
 - Incorporate amine synergists (tertiary amines) which can help mitigate oxygen inhibition, though they may cause yellowing.[1]
 - Increase the functionality of monomers or oligomers in your formulation to promote faster crosslinking at the surface.[1]
- **Check UV Lamp Wavelength:** Short-wavelength UV (UVC) is particularly effective for surface cure as it is readily absorbed at the surface.[1] Ensure your lamp's spectral output is appropriate for your photoinitiator.[7]

Issue 2: The bulk of the urethane acrylate polymer is soft and has poor mechanical properties after curing.

Question: My cured **urethane acrylate** is soft and weak. What factors could be causing this, and how can I increase its hardness and strength?

Answer: Poor mechanical properties, such as low hardness and tensile strength, typically indicate a low degree of crosslinking throughout the bulk of the material. This can result from several factors related to the formulation and curing process.

Troubleshooting Steps:

- Evaluate Oligomer and Monomer Functionality: The degree of crosslinking is directly related to the functionality (number of reactive groups) of the **urethane acrylate** oligomers and reactive diluents. Higher functionality leads to a denser crosslink network.[8][9]
- Increase Acrylate Conversion: Ensure the polymerization reaction proceeds to a high degree of conversion. This can be influenced by:
 - Curing Time and UV Dose: Insufficient UV exposure will result in incomplete polymerization.[3]
 - Photoinitiator Efficiency and Concentration: Select a photoinitiator that is efficient at your lamp's wavelength and use it at an optimal concentration.[4][10]
 - Temperature: Higher temperatures can increase the mobility of reactive species, leading to higher conversion, but excessive heat can cause degradation.[11][12]
- Check for Inhibitors: Besides oxygen, other substances can inhibit polymerization. Ensure monomers are properly purified to remove storage inhibitors like hydroquinone (HQ) or its monomethyl ether (MEHQ).[6]
- Analyze the Isocyanate-to-Polyol Ratio (for oligomer synthesis): The properties of the **urethane acrylate** oligomer itself are influenced by the ratio of isocyanate (NCO) to polyol (OH) groups during its synthesis. This ratio affects the molecular weight and subsequent crosslinking potential.

Frequently Asked Questions (FAQs)

Q1: How can I quantitatively measure the degree of crosslinking in my **urethane acrylate** network?

A1: Several analytical techniques can be used to quantify the degree of crosslinking:

- Dynamic Mechanical Analysis (DMA): This is a powerful technique to determine the viscoelastic properties of the polymer.[13] The storage modulus (E' or G') in the rubbery plateau region, above the glass transition temperature (T_g), is proportional to the crosslink density.[14] The crosslink density can be calculated from this modulus.[14][15] DMA is also

highly sensitive for measuring the T_g , which itself is influenced by the degree of crosslinking.
[16][17]

- **Gel Content and Swelling Analysis:** This gravimetric method (ASTM D2765) is a direct way to measure the insoluble, crosslinked fraction of the polymer.[18][19] The polymer is extracted with a suitable solvent, and the weight of the remaining insoluble gel is measured.[20][21] A higher gel content indicates a higher degree of crosslinking.[20]
- **Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy:** This technique monitors the disappearance of the acrylate double bond peak (e.g., around 810 cm^{-1}) during UV curing, allowing for the determination of the degree of monomer conversion in real-time.[10][22] Higher conversion generally correlates with a higher degree of crosslinking.[4][10]

Q2: What is the effect of photoinitiator concentration on the final properties of the urethane acrylate?

A2: The photoinitiator concentration significantly impacts the curing process and final properties:

- **Cure Speed and Conversion:** Increasing the photoinitiator concentration generally leads to a faster polymerization rate and higher final monomer conversion, up to an optimal point.[4][10]
- **Mechanical Properties:** A higher degree of conversion typically results in improved mechanical properties like hardness and tensile strength.
- **Cure Depth:** An excessively high photoinitiator concentration can lead to a "shielding" effect, where the surface layer absorbs most of the UV light, preventing it from penetrating deeper into the material. This can result in a well-cured surface but an under-cured bulk.[5]
- **Molecular Weight:** In some systems, a higher concentration of photoinitiator can lead to the formation of more, but shorter, polymer chains, potentially decreasing the average molecular weight between crosslinks.[23]

Q3: How do reactive diluents affect the crosslinking density?

A3: Reactive diluents are monomers added to the formulation primarily to reduce viscosity for better processing. However, they also play a crucial role in determining the final crosslink density:[8][9]

- **Functionality:** The functionality of the reactive diluent is a key factor. Monofunctional diluents will act as chain extenders, potentially reducing the overall crosslink density. Difunctional and trifunctional diluents will contribute to the formation of a more densely crosslinked network.[9][24]
- **Concentration:** The amount of reactive diluent will also influence the final properties. A higher concentration of a high-functionality diluent will generally increase the crosslink density.[25]

Quantitative Data Summary

The following tables summarize quantitative data on factors influencing the degree of crosslinking in **urethane acrylates**.

Table 1: Effect of Photoinitiator (PI) Concentration on Acrylate Conversion

Formulation/Monomer System	PI Type	PI Concentration (wt%)	Light Intensity (mW/cm ²)	Final Acrylate Conversion (%)
Trifunctional Acrylate	-	Varies	17	Up to ~67%
Wood-Based Panel Coating	-	0.5	-	93.9 - 94.7
Wood-Based Panel Coating	-	2.0	-	95.4 - 96.0
Wood-Based Panel Coating	-	4.0	-	96.2 - 96.6
Diacrylate Monomer	-	3.0	3	Maximum Conversion Achieved

Data synthesized from multiple sources.[\[4\]](#)[\[10\]](#)[\[11\]](#)

Table 2: Typical Properties of **Urethane Acrylates** with Varying Crosslink Density

Urethane Acrylate Oligomer	Diluent (30%)	Tg (°C) by DMA	Tensile Strength (psi)	Elongation at Break (%)	Hardness (Durometer)
BR-144B (High Functionality)	Isobornyl Acrylate	56	5600	6	85D
BR-7432GB (Difunctional)	Isobornyl Acrylate	-62	2800	550	84A
BR-3641AA (Low Functionality)	Isobornyl Acrylate	-50	206	5280	<20A

Data from Bomar technical literature.[\[8\]](#)

Experimental Protocols

Protocol 1: Determination of Gel Content and Swell Ratio (ASTM D2765)

This method determines the insoluble fraction of the polymer, which corresponds to the crosslinked portion.[\[18\]](#)[\[19\]](#)

Materials:

- Cured **urethane acrylate** sample
- Solvent (e.g., acetone, toluene, or xylene)[\[18\]](#)
- 200-mesh stainless steel cage
- Analytical balance

- Extraction apparatus (e.g., Soxhlet extractor or refluxing flask)
- Drying oven

Procedure:

- Weigh a clean, dry mesh cage (W_1).
- Place a known weight of the cured polymer sample (approximately 0.3 g) into the cage and record the initial weight of the sample (W_2).
- Place the cage with the sample into the extraction apparatus containing the solvent.
- Extract the sample for 12-24 hours.
- Carefully remove the cage and sample from the solvent.
- To determine the swell ratio, quickly blot the surface of the swollen gel and weigh it (W_3).
- Dry the cage and the remaining gel in an oven at a temperature below the polymer's degradation point until a constant weight is achieved.
- Cool the cage to room temperature in a desiccator and weigh it (W_4).

Calculations:

- Gel Content (%) = $[(W_4 - W_1) / W_2] \times 100$
- Swell Ratio = $(W_3 - W_4) / (W_4 - W_1)$

Protocol 2: Characterization by Dynamic Mechanical Analysis (DMA)

DMA measures the mechanical properties of a material as a function of temperature, time, and frequency, providing information on the glass transition temperature (T_g) and modulus, which are related to the crosslink density.^{[15][17][26]}

Materials and Equipment:

- Cured **urethane acrylate** sample of defined geometry (e.g., rectangular bar, thin film)
- Dynamic Mechanical Analyzer (DMA)

Procedure:

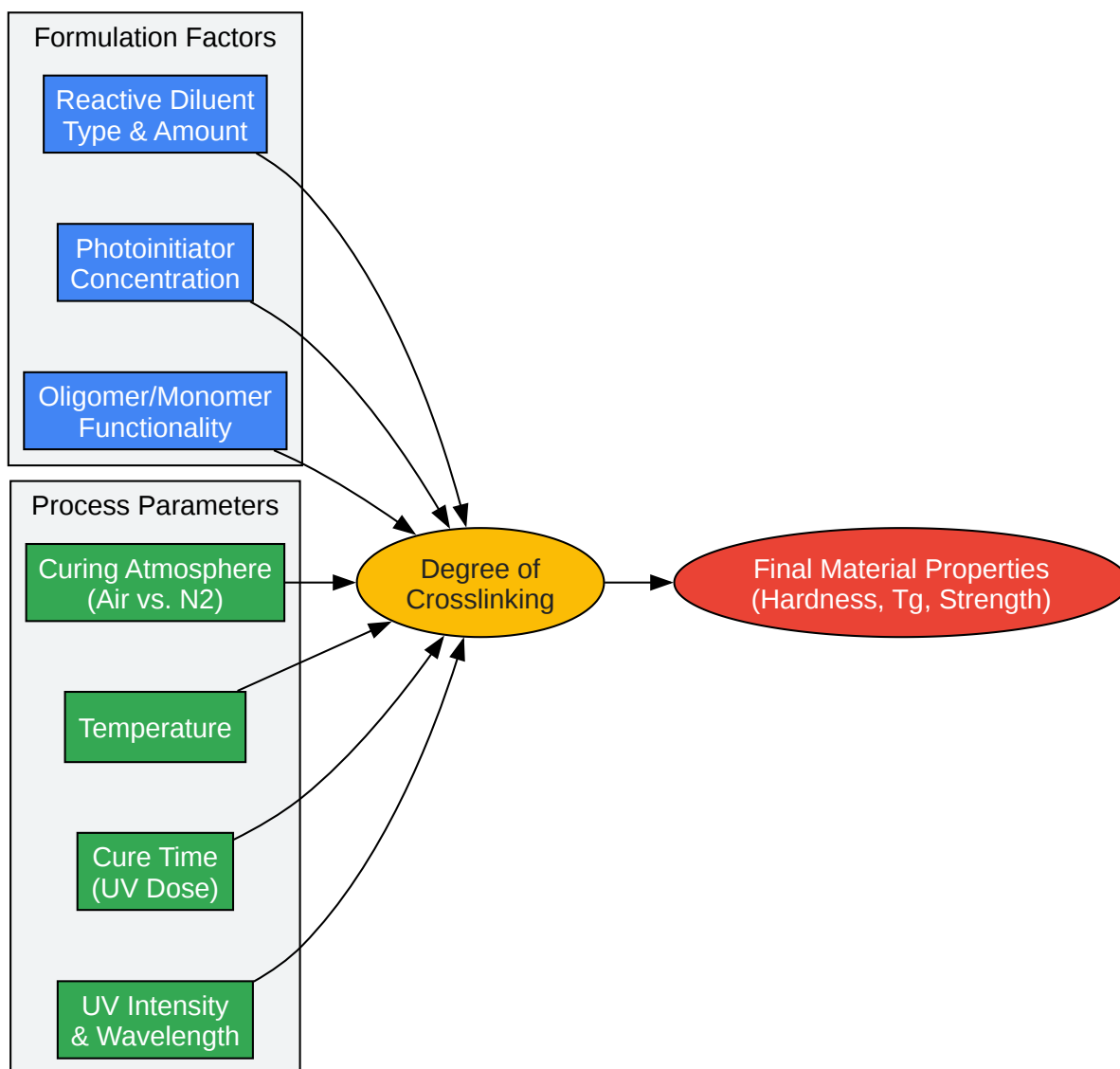
- Secure the sample in the appropriate fixture of the DMA (e.g., single cantilever, tensile, or three-point bend).[\[16\]](#)
- Set the experimental parameters:
 - Temperature Range: From below the glassy region to above the rubbery plateau (e.g., -100 °C to 200 °C).
 - Heating Rate: A typical rate is 2-5 °C/minute.[\[26\]](#)
 - Frequency: A standard frequency is 1 Hz.[\[16\]](#)
 - Strain/Stress Amplitude: Apply a small sinusoidal strain within the linear viscoelastic region of the material.
- Run the temperature sweep experiment.
- The instrument will record the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature.

Data Analysis:

- Glass Transition Temperature (T_g): The T_g can be identified as the peak of the tan delta curve or the peak of the loss modulus curve.[\[16\]](#)
- Crosslink Density (ν_e): The crosslink density can be calculated from the storage modulus (E') in the rubbery plateau region (a temperature well above T_g) using the theory of rubber elasticity: $\nu_e = E' / (3RT)$ Where:
 - E' is the storage modulus in the rubbery plateau (in Pa)
 - R is the universal gas constant (8.314 J/mol·K)

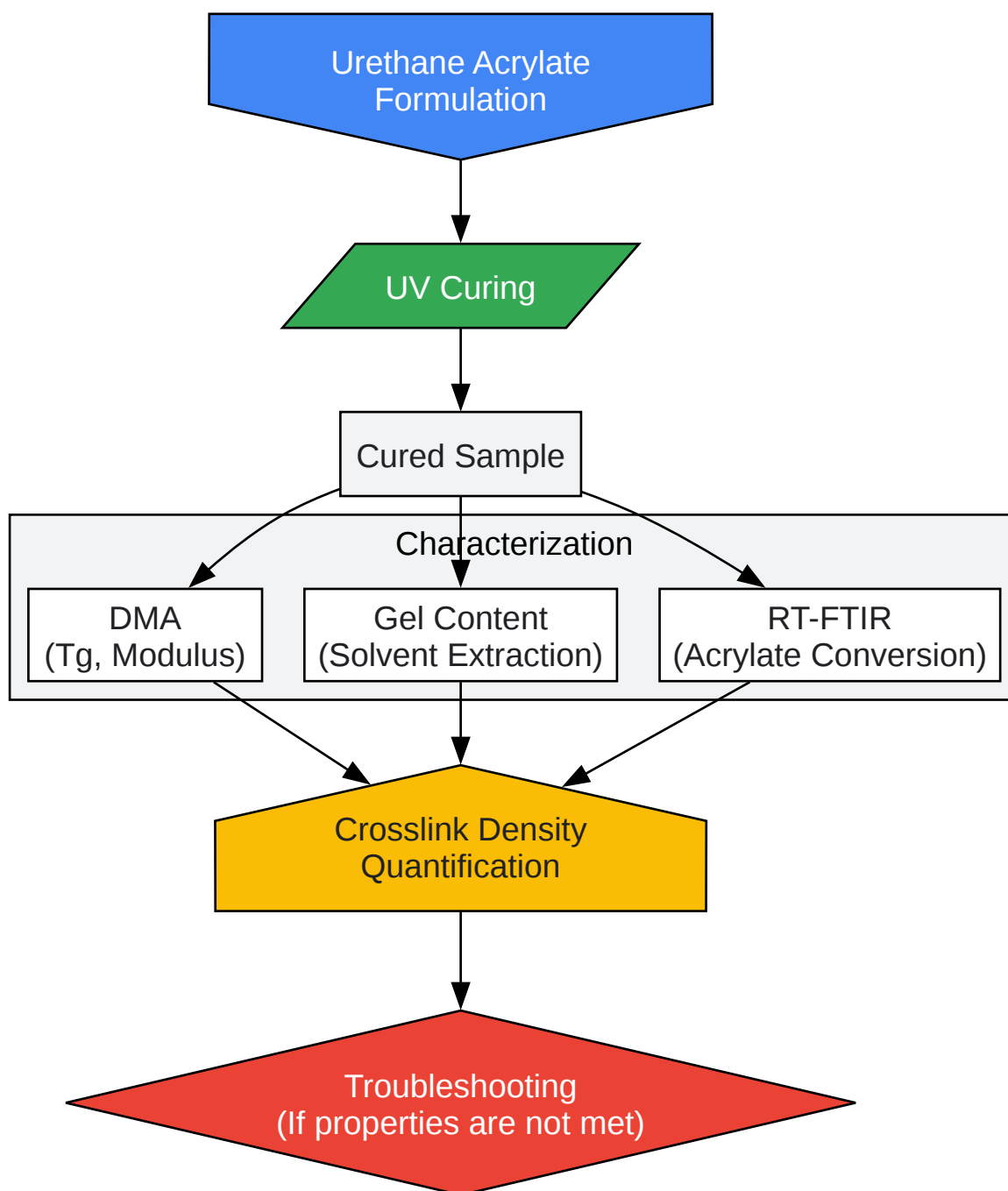
- T is the absolute temperature in Kelvin in the rubbery plateau region

Visualizations



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Caption: Factors influencing the degree of crosslinking in **urethane acrylates**.



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Caption: Workflow for curing and characterizing **urethane acrylates**.

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